molecular formula C3H10ClN B569307 Trimethylamine-13C3 Hydrochloride CAS No. 286013-00-1

Trimethylamine-13C3 Hydrochloride

Cat. No. B569307
CAS RN: 286013-00-1
M. Wt: 98.547
InChI Key: SZYJELPVAFJOGJ-HCULJTSZSA-N
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Description

Trimethylamine-13C3 Hydrochloride, also known as N,N-Di(methyl-13C2)methanamine-13C Hydrochloride, is a stable isotope labelled compound . It is a hydrochloride salt formed by the reaction of equimolar amounts of trimethylamine and hydrogen chloride .


Molecular Structure Analysis

The molecular formula of Trimethylamine-13C3 Hydrochloride is 13C3H10ClN . The linear formula is (13CH3)315N HCl . The molecular weight is 98.55 .


Physical And Chemical Properties Analysis

Trimethylamine-13C3 Hydrochloride is a powder with a molecular weight of 98.55 . It has a melting point of 283-284 °C (dec) (lit.) .

Scientific Research Applications

Metabolic Pathway Exploration

Trimethylamine-13C3 Hydrochloride serves as a vital tool in scientific research, allowing the exploration of Trimethylamine’s (TMA) metabolic pathways in both animals and humans . This isotopically labeled compound is particularly valuable for studying the body’s absorption, distribution, metabolism, and excretion of TMA .

Cardiovascular Research

Recent evidence suggests that an elevated plasma trimethylamine N-oxide (TMAO) level is associated with an increased risk of adverse cardiovascular events in humans . Trimethylamine-13C3 Hydrochloride can be used to study the role of TMA and TMAO in cardiovascular health .

Chemical Synthesis

Trimethylamine-13C3 Hydrochloride can be used in the synthesis of other chemicals. The isotopic labeling allows for the tracking of the compound through various chemical reactions, providing valuable information about reaction mechanisms .

Pharmaceutical Research

Trimethylamine-13C3 Hydrochloride can be used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of drugs that interact with TMA or are metabolized into TMA .

Environmental Science

In environmental science, Trimethylamine-13C3 Hydrochloride can be used to study the biogeochemical cycling of nitrogen, as TMA is a significant source of nitrogen in various ecosystems .

Food Science

In food science, Trimethylamine-13C3 Hydrochloride can be used to study the formation and degradation of TMA in food products, as TMA is a significant contributor to the smell and taste of certain foods .

Safety and Hazards

Trimethylamine-13C3 Hydrochloride can cause skin and eye irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is recommended .

Future Directions

Trimethylamine-13C3 Hydrochloride is a stable isotope labelled compound used in research . Future directions could involve its use in further studies related to its role in various biological processes .

Mechanism of Action

Target of Action

Trimethylamine-13C3 Hydrochloride, also known as N,N-Di((113C)methyl)(113C)methanamine;hydrochloride, is primarily targeted by the enzyme monoamine oxidase (MAO) in the body . This enzyme plays a crucial role in the metabolism of this compound .

Mode of Action

Upon administration, Trimethylamine-13C3 Hydrochloride undergoes enzymatic transformation by monoamine oxidase (MAO), leading to the formation of trimethylamine N-oxide (TMAO) . This transformation is a key part of the compound’s interaction with its target.

Biochemical Pathways

The primary biochemical pathway affected by Trimethylamine-13C3 Hydrochloride is the metabolism of trimethylamine (TMA). The compound is converted into trimethylamine N-oxide (TMAO) by the action of the enzyme monoamine oxidase (MAO) . This process is part of the body’s normal metabolic pathways for handling dietary constituents such as choline, L-carnitine, betaine, and lecithin .

Pharmacokinetics

The pharmacokinetics of Trimethylamine-13C3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed in the body, where it undergoes metabolism by MAO to form TMAO The resulting TMAO is then excreted from the body

Result of Action

The molecular and cellular effects of Trimethylamine-13C3 Hydrochloride’s action primarily involve the production of TMAO. Recent evidence suggests that an elevated plasma TMAO level is associated with an increased risk of adverse cardiovascular events in humans .

properties

IUPAC Name

N,N-di((113C)methyl)(113C)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYJELPVAFJOGJ-HCULJTSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N([13CH3])[13CH3].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745685
Record name N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylamine-13C3 Hydrochloride

CAS RN

286013-00-1
Record name N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-00-1
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